![molecular formula C15H16O6S B12428960 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is utilized to detect β-glucosidases as an indicator of Enterococci and is also used in evaluating β-glucocerebrosidase activity related to Gaucher disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one involves the reaction of 4-methylumbelliferone with β-D-glucopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-glucosidase to release 4-methylumbelliferone, which is fluorescent.
Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the glucopyranoside moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: β-glucosidase enzyme in an aqueous buffer solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: 4-methylumbelliferone and glucose.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Substituted derivatives of 4-methylumbelliferone.
Applications De Recherche Scientifique
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to detect β-glucosidase activity.
Biology: Utilized in studies related to enzyme kinetics and enzyme-substrate interactions.
Medicine: Employed in diagnostic assays for Gaucher disease by evaluating β-glucocerebrosidase activity.
Industry: Used in the production of diagnostic kits and research reagents.
Mécanisme D'action
The mechanism of action of 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one involves its hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify enzyme activity . The molecular targets are β-glucosidase and β-glucocerebrosidase, and the pathways involved include the hydrolysis of glycosidic bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl-β-D-xylopyranoside: Another fluorogenic substrate used to detect β-xylosidase activity.
4-Methylumbelliferyl-β-D-galactopyranoside: Used to detect β-galactosidase activity.
Uniqueness
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one is unique due to its specific use in detecting β-glucosidase and β-glucocerebrosidase activities, making it particularly valuable in diagnosing Gaucher disease.
Propriétés
Formule moléculaire |
C15H16O6S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15?/m1/s1 |
Clé InChI |
JRHNIQQUVJOPQC-JPMCUGQXSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H](CS3)O)O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


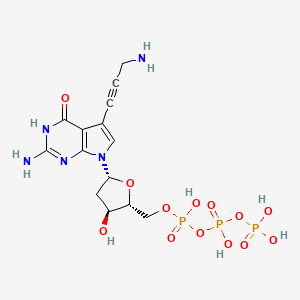
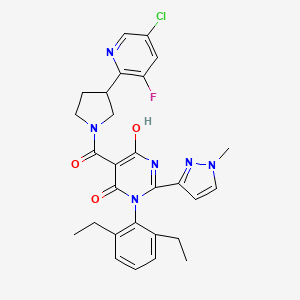
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
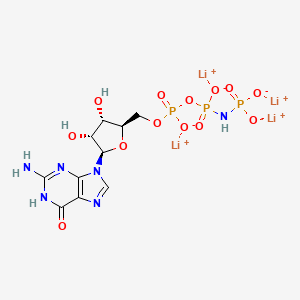
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
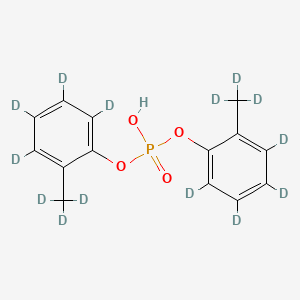
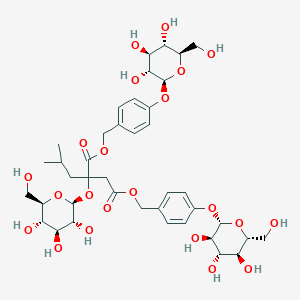
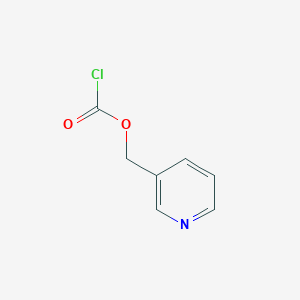
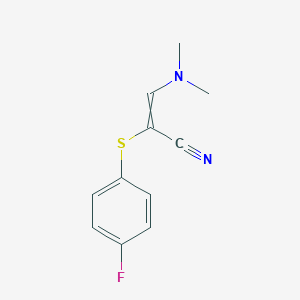

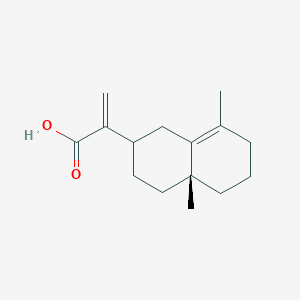
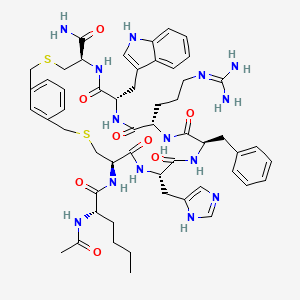
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
